1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Overview
Description
1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a useful research compound. Its molecular formula is C14H13FN4O and its molecular weight is 272.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyridazinone derivatives, a class to which this compound belongs, have been known to interact with a wide range of biological targets .
Mode of Action
It’s known that pyridazinone derivatives can inhibit the production of prostaglandins through the inhibition of cyclooxygenase (cox) enzymes . This suggests that 1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that pyridazinone derivatives can affect a diverse range of biochemical pathways due to their broad pharmacological activities .
Pharmacokinetics
The solubility profile of similar pyridazinone derivatives has been reported, suggesting that these compounds may have favorable pharmacokinetic properties .
Result of Action
Pyridazinone derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .
Action Environment
One study reported that a pyridazinone derivative exhibited corrosion inhibitory properties in an acidic environment, suggesting that environmental factors can influence the action of these compounds .
Biochemical Analysis
Biochemical Properties
1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with various kinases, modulating signaling pathways that are critical for cell proliferation and survival . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and cancer.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . Furthermore, it modulates cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. For instance, its interaction with COX-2 involves the formation of hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition. Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression. These molecular interactions underline the compound’s potential as a modulator of biochemical pathways.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c1-8(2)12-11-7-16-19(13(11)14(20)18-17-12)10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYMIIOQZFSCFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)C2=C1C=NN2C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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